4,4,4-Trifluoro-3-oxo-N-phenylbutanamide

Descripción

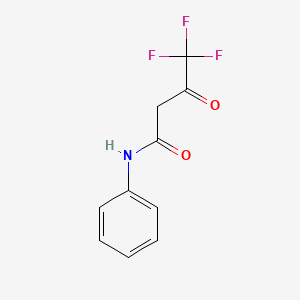

Structure

3D Structure

Propiedades

IUPAC Name |

4,4,4-trifluoro-3-oxo-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2/c11-10(12,13)8(15)6-9(16)14-7-4-2-1-3-5-7/h1-5H,6H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYDWPJWCSDYAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465825 | |

| Record name | 4,4,4-Trifluoro-3-oxo-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

836-31-7 | |

| Record name | 4,4,4-Trifluoro-3-oxo-N-phenylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=836-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,4-Trifluoro-3-oxo-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4,4,4 Trifluoro 3 Oxo N Phenylbutanamide

Historical Synthetic Pathways to 4,4,4-Trifluoro-3-oxo-N-phenylbutanamide

Early synthetic methods for acetoacetanilides, the parent structure of the target compound, traditionally involved the reaction of diketene (B1670635) with anilines. However, the introduction of a trifluoromethyl group presents unique challenges and necessitates specialized reagents. Historical routes to fluorinated β-ketoamides often relied on multi-step procedures that were frequently hampered by low yields and the use of hazardous reagents. While specific historical records for the direct synthesis of this compound are not extensively documented in early literature, the foundational chemistry was laid by the development of fluorinated building blocks. The synthesis of ethyl 4,4,4-trifluoroacetoacetate, a critical precursor, via the Claisen condensation of ethyl trifluoroacetate (B77799) and ethyl acetate (B1210297), was a pivotal development. guidechem.comguidechem.com Initial industrial production methods for this precursor often involved the use of sodium metal, which posed significant safety risks during transportation and handling. guidechem.com

Contemporary Approaches for the Preparation of this compound

Modern synthetic chemistry has focused on developing more efficient, selective, and safer routes to this compound. These methods primarily revolve around the condensation of a trifluoromethyl β-ketoester with aniline (B41778).

The most direct and widely employed method for the synthesis of this compound is the condensation reaction between aniline and ethyl 4,4,4-trifluoroacetoacetate (ETFAA). sigmaaldrich.com This reaction is analogous to the well-established synthesis of acetoacetanilides.

The reaction typically involves heating a mixture of aniline and ETFAA, often in the presence of a solvent or catalyst to drive the reaction to completion. The choice of reaction conditions can significantly impact the yield and purity of the final product. For instance, a related process for a similar compound, 3-oxo-N-(4-trifluoromethylphenyl)butanamide, involves refluxing the reactants in a solvent like xylene for an extended period. google.com While this demonstrates the general approach, the specific conditions for the synthesis of the title compound may vary.

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| Aniline, Ethyl 4,4,4-trifluoroacetoacetate | Heating, potentially with solvent/catalyst | This compound | General methodology |

The synthesis of the key precursor, ethyl 4,4,4-trifluoroacetoacetate, is itself a well-optimized process. It is typically prepared through a Claisen condensation reaction between ethyl trifluoroacetate and ethyl acetate, using a base such as sodium ethoxide as a catalyst. guidechem.comgoogle.com This method is suitable for industrial-scale production due to its relatively mild conditions and high conversion rates. google.com

While the condensation of aniline with ETFAA remains the primary route, research into alternative pathways aims to overcome some of its limitations. One potential alternative involves the use of different acylating agents derived from 4,4,4-trifluoro-3-oxobutanoic acid. For example, the corresponding acid chloride, 4,4,4-trifluoro-3-oxo-butyryl chloride, could in principle react with aniline to form the desired amide. This intermediate is highly reactive and can be generated in situ from the reaction of trifluoroacetyl chloride with ketene. google.com However, controlling the reactivity of such intermediates to achieve selective N-acylation of aniline can be challenging.

Another conceptual approach could involve the modification of pre-formed amide structures. For instance, a trifluoromethyl group could potentially be introduced at a later stage of the synthesis, though this would likely involve more complex and less atom-economical steps.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. In the context of this compound synthesis, several strategies can be employed.

One key area of focus is the use of solvent-free or solvent-minimized reaction conditions. For related reactions, such as the Biginelli synthesis of tetrahydropyrimidines which can involve similar β-dicarbonyl compounds, solvent-free approaches coupled with microwave irradiation have proven to be highly effective. semanticscholar.orgresearchgate.net This technique can lead to shorter reaction times, higher yields, and simplified product isolation, as the need for solvent removal is eliminated. semanticscholar.orgresearchgate.net

Furthermore, the choice of catalyst is crucial. The replacement of hazardous reagents like sodium metal in the synthesis of the ETFAA precursor with safer alternatives like solid sodium ethoxide is a step towards a greener process. guidechem.com The development of reusable heterogeneous catalysts for the condensation step would also align with green chemistry principles by simplifying catalyst recovery and reducing waste. researchgate.net

Catalytic Methods for Enhanced Synthesis of this compound

The use of catalysts can significantly enhance the efficiency and selectivity of the synthesis of this compound. While the uncatalyzed condensation of aniline and ETFAA can proceed at elevated temperatures, catalysts can accelerate the reaction, allowing for milder conditions and potentially higher yields.

For the analogous condensation of ethyl acetoacetate (B1235776) with aniline, various catalysts have been explored. These include both acid and base catalysts. For instance, Brønsted bases like 2-dimethylamino pyridine (B92270) (2-DMAP) have been shown to be effective in promoting Pechmann-type reactions involving ETFAA and cyclic 1,3-diones. rsc.org It is plausible that similar basic catalysts could be effective for the condensation with aniline.

Heterogeneous catalysts, such as boron oxide on alumina (B75360) (B2O3/Al2O3), have been successfully used for the synthesis of β-enamino ketones and esters under solvent-free conditions, offering the advantage of easy separation and reusability. researchgate.net The application of such catalysts to the synthesis of the title compound could provide a more sustainable and economically viable process.

| Catalyst Type | Example | Potential Advantage |

|---|---|---|

| Homogeneous Base | 2-Dimethylamino pyridine (2-DMAP) | Mild reaction conditions, high efficiency |

| Heterogeneous | Boron oxide on alumina (B2O3/Al2O3) | Easy separation, reusability, solvent-free conditions |

Process Intensification Strategies for Industrial Scale-Up of this compound Production

For the industrial production of this compound, process intensification strategies are crucial for improving efficiency, safety, and cost-effectiveness. One such strategy is the use of continuous flow reactors instead of traditional batch reactors. Flow chemistry offers several advantages, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for higher throughput and automation.

The synthesis of the ETFAA precursor, for example, which involves a highly exothermic reaction, could benefit significantly from a continuous flow setup. This would allow for better temperature control and a safer process.

The use of microwave-assisted synthesis, as mentioned in the context of green chemistry, can also be considered a process intensification strategy, as it dramatically reduces reaction times from hours to minutes. researchgate.net Scaling up microwave reactors presents its own set of challenges, but successful examples in other areas of chemical manufacturing suggest its feasibility.

Chemical Reactivity and Mechanistic Investigations of 4,4,4 Trifluoro 3 Oxo N Phenylbutanamide

Tautomerism and Equilibrium Studies of 4,4,4-Trifluoro-3-oxo-N-phenylbutanamide

Tautomers are constitutional isomers that readily interconvert, often through the formal migration of an atom or group, such as a proton. libretexts.org For this compound, the most significant tautomeric relationship is the equilibrium between its keto and enol forms.

This compound exists as a dynamic equilibrium between two primary tautomeric forms: the keto form and the enol form. The keto tautomer contains two carbonyl groups, while the enol form is characterized by a carbon-carbon double bond and a hydroxyl group. libretexts.org The presence of hydrogens on the α-carbon (the CH₂ group) is what enables this transformation. nih.gov

The interconversion between these forms is a dynamic process that can be catalyzed by either acid or base. masterorganicchemistry.com

Acid-catalyzed enolization: In the presence of an acid, the carbonyl oxygen of the trifluoroacetyl group is protonated, increasing the electrophilicity of the carbonyl carbon. A weak base (like the solvent) can then remove a proton from the α-carbon to form the C=C double bond of the enol. libretexts.org

Base-catalyzed enolization: A base can directly deprotonate the α-carbon to form a resonance-stabilized intermediate known as an enolate, which is then protonated (typically by the conjugate acid of the base or the solvent) on the oxygen atom to yield the enol form.

The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group increases the acidity of the α-hydrogens, generally favoring the formation of the enol or enolate species compared to non-fluorinated analogues.

The position of the keto-enol equilibrium is not fixed and is highly sensitive to environmental factors, particularly the solvent, as well as the electronic effects of substituents on the molecule. mdpi.comnih.gov

Influence of Solvent: The polarity of the solvent plays a critical role in determining which tautomer is more stable. researchgate.net

Polar Solvents: Polar solvents, especially those capable of hydrogen bonding, can effectively solvate and stabilize the more polar keto tautomer. orientjchem.org For instance, in water, the enol form of acetoacetic acid is present at less than 2%. masterorganicchemistry.com

Non-polar Solvents: In non-polar solvents like carbon tetrachloride or cyclohexane, the enol form is often favored. masterorganicchemistry.comorientjchem.org This preference is attributed to the formation of a stable, six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent amide carbonyl oxygen. This internal stabilization is less disrupted in non-polar environments.

Interactive Table: Expected Solvent Influence on Tautomeric Equilibrium

| Solvent | Polarity | Expected Predominant Tautomer | Rationale |

| Water | High | Keto | Strong solvation of the polar keto form by water molecules. orientjchem.org |

| Methanol | High | Keto | Stabilizes the polar keto form through hydrogen bonding. orientjchem.org |

| Acetonitrile | Medium | Mixture/Keto | Polar aprotic solvent, expected to favor the keto form. |

| Cyclohexane | Low | Enol | Favors the enol form due to stable intramolecular hydrogen bonding. masterorganicchemistry.com |

| Carbon Tetrachloride | Low | Enol | Promotes the internally hydrogen-bonded enol structure. masterorganicchemistry.com |

Influence of Substituents: Substituents, both on the core structure and on the N-phenyl ring, can significantly alter the tautomeric equilibrium.

Trifluoromethyl Group: The CF₃ group is a powerful electron-withdrawing group. It increases the acidity of the α-hydrogens and stabilizes the negative charge in the enolate intermediate, thereby favoring the enol form more than a non-fluorinated analogue would.

N-Phenyl Substituents: Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring would increase the acidity of the amide N-H and could further influence the electronic character of the adjacent carbonyl, potentially shifting the equilibrium. Conversely, electron-donating groups (e.g., -OCH₃) would have the opposite effect. Studies on similar systems show that such substituents can change tautomeric preferences. nih.gov

Acid-Base Chemistry of this compound

The acidic nature of the α-hydrogens is a central feature of the compound's reactivity, leading to the formation of a key nucleophilic intermediate.

The protons on the methylene (B1212753) (CH₂) group of this compound are acidic due to their position between two electron-withdrawing carbonyl functions. The trifluoroacetyl group, in particular, strongly enhances this acidity. In the presence of a suitable base (e.g., an alkoxide or hydride), one of these protons can be readily removed to generate a resonance-stabilized carbanion known as an enolate.

This enolate anion has two principal resonance structures, with the negative charge delocalized over the α-carbon and the oxygen atoms of both the ketone and the amide carbonyls. This delocalization is key to its stability.

The enolate anion is a powerful and versatile nucleophile. Due to its resonance structures, it can react with electrophiles at either the α-carbon or an oxygen atom.

C-Alkylation vs. O-Alkylation: Reactions of enolates from 1,3-dicarbonyl compounds generally favor C-alkylation, leading to the formation of a new carbon-carbon bond at the α-position. researchgate.net This is often the thermodynamically preferred pathway. O-alkylation, while possible, is typically a minor pathway.

Nucleophilic Addition: The enolate can participate in a wide range of carbon-carbon bond-forming reactions, including additions to aldehydes, ketones, and other electrophilic species. Studies on enolates derived from similar enediynes show they can undergo nucleophilic addition to form new functionalized aromatic compounds. researchgate.net

Electrophilic and Nucleophilic Transformations of this compound

The dual nature of the compound, possessing both nucleophilic (via its enolate) and electrophilic (at its carbonyl carbons) centers, allows for a variety of chemical transformations.

Electrophilic Transformations (Reaction as a Nucleophile): The most significant reactivity of this compound involves its enolate form acting as a nucleophile. A key example is its reaction with electrophilic halogenating agents. Research on analogous 1-aryl-4,4,4-trifluorobutane-1,3-diones has demonstrated that these compounds can be effectively halogenated at the α-position. nih.gov For instance, the in-situ generated enolate can be chlorinated using N-chlorosuccinimide (NCS) or fluorinated using reagents like Selectfluor. nih.gov This proceeds via the nucleophilic attack of the enolate on the electrophilic halogen source.

Nucleophilic Transformations (Reaction as an Electrophile): The carbonyl carbons within the this compound structure are electrophilic centers. The carbon of the trifluoroacetyl group is particularly electrophilic due to the strong inductive effect of the three fluorine atoms. These centers are susceptible to attack by various nucleophiles. While the enolate chemistry is often more synthetically exploited, direct nucleophilic addition to the carbonyl groups represents another fundamental mode of reactivity for this compound. masterorganicchemistry.com

Table: Summary of Chemical Transformations

| Reaction Type | Reacting Center of the Compound | Role of Compound | Example Reagent(s) | Product Type |

| Electrophilic Halogenation | α-Carbon (via enolate) | Nucleophile | N-chlorosuccinimide (NCS), Selectfluor nih.gov | α-Halogenated ketoamide |

| Nucleophilic Addition | Carbonyl Carbons | Electrophile | Grignard Reagents, Organolithiums | Tertiary Alcohol |

Reactions at the Carbonyl Centers

The two carbonyl groups in this compound exhibit different reactivities. The ketone carbonyl is significantly more electrophilic than the amide carbonyl due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group and the delocalization of the nitrogen lone pair in the amide, which reduces the electrophilicity of the amide carbon.

The primary reaction at the ketonic carbonyl is reduction. Trifluoromethyl ketones can be reduced to the corresponding alcohols. While specific studies on this compound are not prevalent, related trifluoromethyl ketones undergo reduction to furnish trifluoromethyl-substituted secondary alcohols, which are valuable chiral building blocks. nih.gov Furthermore, transformations like Horner-Wadsworth-Emmons reactions or nucleophilic additions can occur at the ketone, converting it into alkenes or tertiary alcohols, respectively. nih.gov

In contrast, the amide carbonyl is substantially less reactive towards nucleophiles due to resonance stabilization. Its reactions typically require harsh conditions or specific activation.

Alpha-Functionalization Reactions of this compound

The methylene group flanked by the two carbonyl groups (the α-position) is highly acidic and readily deprotonated to form a stable enolate. This enolate is a key intermediate for various α-functionalization reactions, most notably halogenation and alkylation.

Alpha-Halogenation: The halogenation of ketones at the α-position is a well-established transformation that can proceed under either acidic or basic conditions. wikipedia.org

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the keto-enol tautomerism is facilitated. The enol form then acts as a nucleophile, attacking the halogen (Cl₂, Br₂, or I₂). pressbooks.pub This reaction is generally controllable, leading to mono-halogenation because the introduced electron-withdrawing halogen atom destabilizes the transition state for further enol formation. wikipedia.orgpressbooks.pub

Base-Promoted Halogenation: Under basic conditions, an enolate is formed, which is a much stronger nucleophile than the enol. libretexts.org The reaction with a halogen is typically very fast. However, the introduction of a halogen increases the acidity of the remaining α-protons, making subsequent halogenations faster than the first. wikipedia.orglibretexts.org This often leads to polyhalogenated products and can be difficult to control for mono-substitution. For methyl ketones, this can lead to the haloform reaction. libretexts.org

Table 1: Comparison of Acid- and Base-Catalyzed α-Halogenation

| Feature | Acid-Catalyzed Halogenation | Base-Promoted Halogenation |

| Intermediate | Enol | Enolate |

| Rate | Rate = k[Ketone][H⁺] | Rate = k[Ketone][Base] |

| Control | Generally stops after one substitution | Difficult to stop; often leads to polyhalogenation |

| Regioselectivity | Halogenation occurs at the more substituted α-carbon (more stable enol) | Halogenation occurs at the less sterically hindered α-carbon |

| Catalyst | True catalytic process (acid is regenerated) | Base is consumed (promoted reaction) |

Reactivity of the Amide Nitrogen in this compound

The nitrogen atom of the amide group in this compound is generally not nucleophilic. The lone pair of electrons on the nitrogen participates in resonance with the amide carbonyl group, creating a partial double bond character in the C-N bond and reducing the electron density on the nitrogen. Consequently, reactions such as N-alkylation or N-acylation are challenging and typically require activation of the amide or highly reactive electrophiles.

Cyclization and Heterocycle Formation via this compound as a Precursor

The 1,3-dicarbonyl motif of this compound makes it an exceptionally versatile precursor for the synthesis of a wide range of heterocyclic compounds, particularly those containing nitrogen. The trifluoromethyl group is often retained in the final product, providing access to fluorinated heterocycles, which are of significant interest in medicinal chemistry and materials science.

Synthesis of Fluorinated Quinolines from this compound

Quinolines are a prominent class of nitrogen-containing heterocycles with diverse biological activities. The Conrad-Limpach synthesis is a classic method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters. wikipedia.orgjptcp.com By analogy, this compound is an ideal substrate for this reaction.

The synthesis involves two main steps:

Condensation: The reaction begins with the condensation between the aniline (B41778) (in this case, the one already part of the amide) and the ketone carbonyl. This forms an enamine intermediate.

Thermal Cyclization: The enamine intermediate undergoes a high-temperature thermal cyclization (typically >250 °C) followed by dehydration to form the quinoline (B57606) ring system. wikipedia.orgnih.gov The use of high-boiling inert solvents like mineral oil can significantly improve reaction yields. wikipedia.orgnih.gov

This reaction pathway leads to the formation of 2-(trifluoromethyl)-4-hydroxyquinolines. The regiochemistry is dictated by the initial reaction at the more electrophilic ketone carbonyl, followed by cyclization onto the phenyl ring of the anilide portion.

Formation of Other Nitrogen-Containing Heterocycles

The reactivity of the 1,3-dicarbonyl unit allows for condensation reactions with various binucleophiles to construct different five- and six-membered heterocyclic rings.

Pyrazoles: The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) or its derivatives is a fundamental method for synthesizing pyrazoles (Knorr pyrazole (B372694) synthesis). nih.govchim.it Treating this compound with hydrazine hydrate (B1144303) would lead to the formation of a 5-hydroxy-5-(trifluoromethyl)pyrazoline intermediate, which subsequently dehydrates to yield 3-(trifluoromethyl)-1H-pyrazol-5-yl(phenyl)methanone derivatives or related structures depending on the precise reaction conditions and subsequent transformations. The condensation typically occurs regioselectively, with the more nucleophilic hydrazine nitrogen attacking the more electrophilic ketone carbonyl. nih.gov

Isoxazoles: Analogous to pyrazole synthesis, the reaction with hydroxylamine (B1172632) hydrochloride yields isoxazoles. nih.govyoutube.com The 1,3-dicarbonyl moiety of this compound reacts with hydroxylamine, leading to the formation of 3-phenyl-5-(trifluoromethyl)isoxazole-4-carboxamide or isomeric products through cyclization and dehydration. youtube.comolemiss.edu The reaction provides a direct route to trifluoromethyl-substituted isoxazoles, which are important scaffolds in drug discovery. olemiss.edu

Pyrimidines: Six-membered heterocycles like pyrimidines can be synthesized by reacting 1,3-dicarbonyl compounds with urea (B33335), thiourea (B124793), or amidines. nih.govnih.gov The reaction of this compound with urea under acidic or basic conditions would produce a 2-hydroxy-6-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide derivative. These fluorinated pyrimidines are valuable compounds in medicinal chemistry. researchgate.net

Table 2: Heterocycles Synthesized from this compound

| Reagent | Resulting Heterocycle Class | Key Intermediate |

| (Self-condensation) | Quinolines | Enamine |

| Hydrazine (H₂NNH₂) | Pyrazoles | Pyrazoline |

| Hydroxylamine (NH₂OH) | Isoxazoles | Oxime/Imine |

| Urea (NH₂CONH₂) | Pyrimidines | Dihydropyrimidine |

Transformations Involving the Trifluoromethyl Moiety of this compound

The trifluoromethyl (CF₃) group is generally considered to be highly stable and chemically inert. However, under specific reductive conditions, it can undergo transformations, primarily defluorination.

Recent research has focused on the selective hydrodefluorination of trifluoromethyl ketones to produce the corresponding difluoromethyl ketones (DFMKs). rsc.org These DFMKs are of great interest as the CF₂H group can act as a lipophilic hydrogen bond donor. Electrochemical methods have been developed that can directly reduce the CF₃ group. nih.govrsc.org For instance, electroreductive defluorination of trifluoromethyl ketones in the presence of a silicon-based trapping agent can yield difluoroenol silyl (B83357) ethers. acs.org Another approach involves using stoichiometric reductants like magnesium metal to drive the defluorination. nih.gov

While these methods have been demonstrated on various trifluoromethyl ketones, their application to a multifunctional substrate like this compound would require careful optimization to avoid competing reactions at the other functional groups. Nevertheless, these studies highlight the potential for selectively modifying the trifluoromethyl group to access other valuable fluorinated building blocks. nih.govrsc.org

Metal-Mediated and Organocatalytic Reactions of this compound

The reactivity of this compound has been harnessed in a variety of catalytic reactions to construct complex molecular architectures. Both metal-based and organic catalysts have proven effective in activating this substrate towards different reaction pathways, leading to the formation of a diverse range of heterocyclic and carbocyclic products. The trifluoromethyl group significantly influences the reactivity of the dicarbonyl moiety, often enhancing the electrophilicity of the adjacent carbonyl carbon and the acidity of the α-protons.

Organocatalytic Multicomponent Reactions

Organocatalysis has emerged as a powerful tool for the synthesis of complex molecules from simple precursors in a single step, often with high atom economy and stereoselectivity. This compound is an excellent substrate for such transformations, particularly in multicomponent reactions (MCRs) that lead to the formation of densely functionalized heterocycles.

One of the most prominent examples is the Biginelli reaction , a one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and a urea or thiourea derivative. While direct studies on this compound in this reaction are not extensively documented, the reactivity of analogous fluorinated β-dicarbonyl compounds provides significant insight. For instance, the condensation of fluorinated 3-oxo esters with aldehydes and (thio)urea diastereoselectively forms 4-fluoroalkyl-4-hydroxy-hexahydropyrimidines, which can be subsequently dehydrated to the corresponding tetrahydropyrimidines. ingentaconnect.com A similar reaction involving 3-oxo-N-[4-[4-(-3oxobutanoylamino) phenoxy]phenyl]butanamide with thiourea and benzaldehyde (B42025) in the presence of catalytic hydrochloric acid proceeds to yield the corresponding bis-Biginelli product in high yield. researchgate.net These examples strongly suggest that this compound would readily participate in such acid-catalyzed or organocatalyzed cyclocondensations.

The proposed mechanism for the Biginelli reaction typically involves the initial formation of an acyliminium ion from the aldehyde and urea, which is then attacked by the enolate of the β-dicarbonyl compound. Subsequent cyclization and dehydration lead to the dihydropyrimidinone ring system. The use of an organocatalyst, such as a Brønsted or Lewis acid, facilitates these steps.

| Reaction | Catalyst | Reactants | Product Type |

| Biginelli Reaction | Acid (e.g., HCl, pTSA) | Aldehyde, Urea/Thiourea | Dihydropyrimidinones/thiones |

Another significant multicomponent reaction is the Hantzsch dihydropyridine (B1217469) synthesis . This reaction involves the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). researchgate.netsustech.edu.cn The reaction can be promoted by various catalysts, including organocatalysts. Given the structural similarity of this compound to other β-dicarbonyl compounds successfully employed in this reaction, its participation is highly probable, leading to the formation of trifluoromethyl-substituted dihydropyridines. The mechanism involves a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and dehydration.

| Reaction | Catalyst | Reactants | Product Type |

| Hantzsch Dihydropyridine Synthesis | Organocatalyst (e.g., piperidine) or Acid | Aldehyde, Ammonia/Ammonium Acetate | Dihydropyridines |

The Paal-Knorr synthesis offers a route to substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds. researchgate.net While this compound is a 1,3-dicarbonyl compound, it can be a precursor to 1,4-dicarbonyl structures through reactions like the Stetter reaction. The subsequent intramolecular cyclization in the presence of an amine (for pyrroles) or a dehydrating agent (for furans) is often catalyzed by acids. The trifluoromethyl group is expected to influence the reaction kinetics and the properties of the resulting heterocyclic products.

Metal-Mediated Cyclization Reactions

Transition metal catalysts have also been employed to mediate the transformation of β-keto amides into heterocyclic structures. Palladium-catalyzed reactions, for example, have been developed for the amidation of 1,3-diketones using carbon monoxide and organic azides, providing a direct route to β-ketoamides. researchgate.net Furthermore, palladium-catalyzed C-H activation and annulation of anilides with α-dicarbonyl compounds have been shown to produce N-acyl indoles. researchgate.net

While specific examples detailing the metal-catalyzed reactions of this compound are not abundant in the literature, the general reactivity of β-dicarbonyl compounds suggests its potential in such transformations. For instance, copper-catalyzed enantioselective trifluoromethylation of β-ketoesters has been reported, highlighting the utility of metal catalysts in manipulating fluorinated dicarbonyl compounds. nih.gov

The synthesis of 2-Hydroxy-4-(trifluoromethyl)quinoline from aniline and ethyl-4,4,4-trifluoroacetoacetate is a notable example where this compound is formed as an intermediate in situ. This intermediate then undergoes an intramolecular cyclization catalyzed by sulfuric acid to yield the quinoline derivative. This transformation underscores the propensity of the title compound to undergo cyclization reactions to form fused heterocyclic systems.

| Reaction | Catalyst | Reactants | Product Type |

| Intramolecular Cyclization | Sulfuric Acid | Formed in situ from aniline and ethyl-4,4,4-trifluoroacetoacetate | Quinolines |

Coordination Chemistry and Ligand Behavior of 4,4,4 Trifluoro 3 Oxo N Phenylbutanamide

Chelation Modes of 4,4,4-Trifluoro-3-oxo-N-phenylbutanamide with Metal Ions

The coordination of this compound to metal ions is primarily dictated by the arrangement of its donor atoms and the nature of the metal center. The ligand typically exists in a tautomeric equilibrium between its keto-amide and enol-imine forms, with the enol form being readily deprotonated to act as an anionic ligand.

The most prevalent chelation mode for this compound is as a bidentate ligand, coordinating to a metal ion through the oxygen atoms of the β-dicarbonyl moiety. nih.gov Upon deprotonation of the enolic hydroxyl group, the ligand forms a stable six-membered chelate ring with the metal ion. This O,O'-coordination is characteristic of β-dicarbonyl compounds, including the closely related β-diketones. nih.gov The resonance within this chelate ring contributes to the stability of the resulting metal complex. rsc.org The coordination of the amide tautomer can be favored due to the increased basicity of the carbonyl oxygen, a consequence of amide resonance. rsc.org

Studies on copper(II) complexes with the analogous ligand 4,4,4-trifluoro-1-phenylbutane-1,3-dione (B154133) demonstrate this bidentate O,O'-coordination, resulting in square pyramidal or trans-octahedral geometries depending on the presence of other ancillary ligands. nih.gov The general structure involves the formation of a [M(L)₂] complex, where 'L' represents the deprotonated this compound ligand.

While bidentate O,O'-chelation is the most common mode, the structure of this compound allows for the possibility of more complex coordination behaviors. The amide nitrogen atom or even the phenyl ring's π-system could potentially engage in further bonding, leading to multidentate or bridging coordination modes, especially with metals that favor higher coordination numbers or in the formation of polynuclear complexes. mdpi.com

Fluorinated β-diketonates have been shown to act as bi- and polydentate ligands, where the oxygen atoms can bridge two different metal centers. mdpi.com For instance, a discrete heterometallic [Na-Cu] complex has been synthesized where β-diketonate ligands adopt a chelating-bridging mode between copper and sodium ions. mdpi.com Although less common, the amide nitrogen could coordinate to a second metal ion, leading to the formation of coordination polymers. Ditopic amino-ligands are known to act as bridging ligands in the synthesis of coordination polymers. mdpi.com This potential for multidentate complexation makes this compound a candidate for constructing complex supramolecular architectures.

Synthesis and Characterization of Metal Complexes with this compound

Metal complexes of this compound and related ligands are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov The template method, where the metal ion directs the condensation reaction to form a macrocyclic ligand, is also employed for synthesizing complexes of polydentate ligands. researchgate.net

Complexes of transition metals such as copper(II), nickel(II), cobalt(II), and manganese(II) with ligands similar to this compound have been synthesized and characterized. internationaljournalssrg.orgnih.gov The synthesis often involves the reaction of the ligand with a metal salt, like an acetate (B1210297) or nitrate, in a solvent such as ethanol (B145695) or methanol. nih.govnih.gov For instance, a copper(II) complex with N-(3,4-dichlorophenyl)-3-oxo-3-phenyl-2-(phenylcarbonyl)propanamide was synthesized by reacting the ligand with a copper salt. nih.gov

Table 1: Representative Transition Metal Complexes of Related β-Dicarbonyl Ligands

| Complex Formula | Metal Ion | Coordination Geometry | Key Characterization Methods | Reference |

| [Cu(tfpb-κ²O,O')₂(pyon-κO)] | Cu(II) | Square pyramidal | Single-crystal X-ray diffraction | nih.gov |

| [Mn(fluf)₃(EtOH)(H₂O)]·3EtOH | Mn(II) | Distorted octahedral (polymeric chain) | Single-crystal X-ray diffraction, FTIR, TGA | nih.gov |

| [Ni(fluf)₂(EtOH)(H₂O)]·H₂O | Ni(II) | Octahedral | Elemental Analysis, FTIR, TGA | nih.gov |

| [Co(fluf)₂(EtOH)(H₂O)]·H₂O | Co(II) | Octahedral | Elemental Analysis, FTIR, TGA | nih.gov |

Note: tfpb = 4,4,4-trifluoro-1-phenylbutane-1,3-dionate; pyon = pyridin-2-one; fluf = flufenamate.

The coordination chemistry of this compound and its analogs extends to the f-block elements. Lanthanide ions, known for their preference for oxygen-donor ligands and high coordination numbers, readily form complexes with β-dicarbonyl compounds. nih.gov The extraction and separation of trivalent lanthanides have been successfully demonstrated using mixtures of 4,4,4-trifluoro-1-phenyl-1,3-butanedione (a closely related β-diketone) and neutral oxo-donors. nih.gov These studies show that lanthanides like Nd(III), Eu(III), and Lu(III) are extracted as Ln(BFA)₃·S or Ln(BFA)₃·2S species, where BFA is the diketonate and S is the neutral donor. nih.gov

The synthesis of lanthanide complexes often involves reacting a lanthanide salt (e.g., nitrate) with the ligand. nih.gov Characterization relies heavily on spectroscopic techniques. Luminescence spectroscopy is particularly valuable for studying lanthanide complexes, as many lanthanide ions exhibit characteristic emission spectra upon sensitization by the ligand. rsc.org

Actinide complexation with similar ligands has also been explored, often in the context of nuclear waste separation, where selective extraction of actinides (An) over lanthanides (Ln) is crucial. researchgate.net Studies comparing Am(III) and Eu(III) complexation with mixed soft/hard donor ligands have shown that tuning the ligand structure can enhance selectivity. researchgate.net The bonding in actinide complexes is often compared to their lanthanide counterparts to understand the role of 5f versus 4f orbitals. researchgate.netosti.govnih.gov

Table 2: Lanthanide and Actinide Complexation with Related Ligands

| System | f-element(s) | Focus of Study | Key Findings | Reference |

| Ln(III) / HBFA / Oxo-donor | Nd, Eu, Lu | Mixed-ligand chelate extraction | Formation of Ln(BFA)₃·S and Ln(BFA)₃·2S species; extraction efficiency increases with decreasing ionic radii. | nih.gov |

| An(III)/Ln(III) / NTAamide | Am, Eu | Selective extraction | Tuning alkyl chains on the ligand influences Am/Eu selectivity. | researchgate.net |

| An(III)/Ln(III) / POM | Am, Cm, La, Nd, Sm, Eu, Yb, Lu | Solution-state speciation and bonding | Formation of 1:1 and 1:2 metal:ligand complexes; evidence of weak paramagnetic nature of Am(III) and Cm(III). | osti.govnih.gov |

| Ln(III) / Heptadentate Ligands | Nd, Er, Yb | Volatility and thermal properties | Ligand encapsulation leads to volatile monomeric complexes; increasing fluorination does not always increase volatility. | rsc.org |

Note: HBFA = 4,4,4-trifluoro-1-phenyl-1,3-butanedione; NTAamide = Nitrilotriacetamide; POM = Polyoxometalate.

Electronic Structure and Bonding in this compound Metal Complexes

The electronic structure and nature of the metal-ligand bond in complexes of this compound are significantly influenced by the strongly electron-withdrawing trifluoromethyl (-CF₃) group. This group affects the acidity of the ligand's methylene (B1212753) protons, the stability of the resulting metal chelate, and the electronic properties of the metal center. nih.govfu-berlin.de

The introduction of fluorine atoms into the ligand framework generally increases the Lewis acidity of the metal center in the complex, which can impact its catalytic activity and reactivity. nih.gov The volatility of metal complexes, a key property for applications like metal-organic chemical vapor deposition (MOCVD), is also enhanced by fluorination. nih.gov

The influence of fluorine-specific interactions in the secondary coordination sphere can affect the spin state of the central metal ion. fu-berlin.de For example, studies on iron(II) and cobalt(II) complexes with fluorinated tripodal ligands have shown that interactions involving fluorine atoms can lead to changes in spin state or induce spin crossover (SCO) behavior. fu-berlin.de The electronic properties of these complexes are often investigated using a combination of experimental techniques like cyclic voltammetry and SQUID magnetometry, alongside theoretical methods such as Density Functional Theory (DFT) calculations. fu-berlin.demdpi.com DFT calculations, in conjunction with spectroscopic data, provide insights into the strength of metal-ligand bonds and the distribution of tautomeric forms. mdpi.com

Catalytic Applications of Metal Complexes Derived from this compound

Despite the potential for interesting catalytic properties, a comprehensive review of the scientific literature reveals a notable scarcity of studies specifically focused on the catalytic applications of metal complexes derived from this compound. While research on related fluorinated β-ketoiminate and phenoxyimine ligands in catalysis exists, direct and detailed investigations into the catalytic behavior of complexes with this compound as the primary ligand are not extensively documented in publicly accessible databases. The following sections reflect the limited available information on this specific topic.

Asymmetric Catalysis Utilizing Chiral Derivatives of this compound Complexes

The development of chiral catalysts for enantioselective transformations is a cornerstone of modern synthetic chemistry. The incorporation of a chiral center into the ligand structure of a metal complex can induce asymmetry in the catalytic environment, enabling the production of single-enantiomer products.

While the synthesis of chiral derivatives of β-ketoamides is a known strategy for creating chiral ligands, specific research detailing the application of chiral complexes of this compound in asymmetric catalysis is not readily found. The potential for such applications remains an area for future exploration. The trifluoromethyl group could enhance the Lewis acidity of a coordinated metal center, which is a desirable feature in many asymmetric catalytic reactions.

Oxidation and Reduction Catalysis

Metal complexes are widely employed as catalysts for oxidation and reduction reactions, facilitating the transfer of electrons and atoms. The electronic environment provided by the ligand is crucial in tuning the redox potential of the metal center.

Currently, there is a lack of specific studies reporting the use of metal complexes of this compound in either oxidation or reduction catalysis. Research on other fluorinated ligands suggests that the electron-withdrawing nature of the trifluoromethyl group could stabilize higher oxidation states of the metal, potentially making such complexes suitable for oxidative catalysis. Conversely, this property might render reductive processes more challenging. However, without empirical data from dedicated studies on this specific ligand, these remain theoretical considerations.

Polymerization Catalysis

Metal-catalyzed polymerization is fundamental to the production of a vast array of polymeric materials. The structure of the ligand plays a critical role in determining the catalytic activity, polymer properties, and stereocontrol of the polymerization process.

Investigations into the use of metal complexes of this compound for polymerization catalysis have not been prominently reported in the scientific literature. While studies on titanium and zirconium complexes with other fluorinated ligands have shown interesting activities in olefin polymerization, similar research focused on complexes of this compound is not available.

Advanced Spectroscopic and Structural Characterization of 4,4,4 Trifluoro 3 Oxo N Phenylbutanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the detailed structural analysis of 4,4,4-Trifluoro-3-oxo-N-phenylbutanamide in solution. Through the use of ¹H, ¹³C, and ¹⁹F NMR, a comprehensive understanding of its tautomeric forms and dynamic behavior can be achieved.

Elucidation of Tautomeric Equilibria in Solution (e.g., ¹H, ¹³C, ¹⁹F NMR)

In solution, this compound exists as a dynamic equilibrium between its keto and enol tautomers. The presence and ratio of these tautomers are significantly influenced by the solvent's polarity and hydrogen-bonding capability. The electron-withdrawing nature of the trifluoromethyl group plays a crucial role in the position of this equilibrium.

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for both the keto and enol forms. In the keto tautomer, the methylene (B1212753) protons (-CH₂-) adjacent to the two carbonyl groups typically appear as a singlet. For the enol tautomer, a vinylic proton (-CH=) signal is observed at a downfield chemical shift, and the enolic hydroxyl (-OH) proton gives a broad signal. The amide proton (-NH-) signal is also present and its chemical shift can be influenced by hydrogen bonding. The relative integration of the methylene and vinylic proton signals allows for the quantification of the keto-enol ratio in a given solvent.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy further corroborates the existence of the tautomeric equilibrium. The keto form is characterized by two distinct carbonyl carbon signals. In contrast, the enol form exhibits signals for a carbonyl carbon and an enolic carbon (C=C-OH). The chemical shifts of the carbons in the vicinity of the trifluoromethyl group are also informative. The presence of two sets of signals for the carbon skeleton confirms the presence of both tautomers. researchgate.netnih.gov

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly sensitive to the electronic environment of the trifluoromethyl group. A single resonance is typically observed for the -CF₃ group in each tautomer, but with distinct chemical shifts. The difference in the chemical shift between the keto and enol forms arises from the changes in electron density and conformation. The chemical shift of the CF₃ group in trifluoromethyl ketones can be influenced by the formation of cyclic structures and the degree of shielding. dovepress.comnih.gov In nonpolar solvents, where the enol form is often favored, the ¹⁹F signal may be deshielded compared to the keto form observed in polar solvents. dovepress.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Tautomers of this compound

| Tautomer | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Keto | -CH₂- | ~3.5 - 4.0 | ~50 - 55 |

| Keto | C=O (amide) | - | ~165 - 170 |

| Keto | C=O (keto) | - | ~190 - 195 (q) |

| Keto | -CF₃ | - | ~115 - 120 (q) |

| Keto | Phenyl-H | ~7.0 - 7.6 | ~120 - 140 |

| Enol | =CH- | ~5.5 - 6.0 | ~90 - 95 |

| Enol | -OH | Variable (broad) | - |

| Enol | C=O (amide) | - | ~168 - 173 |

| Enol | =C-OH | - | ~160 - 165 |

| Enol | -CF₃ | - | ~118 - 123 (q) |

| Enol | Phenyl-H | ~7.0 - 7.6 | ~120 - 140 |

Note: These are predicted values based on related structures and are subject to solvent effects. The 'q' denotes a quartet due to coupling with fluorine.

Dynamic NMR for Conformational and Exchange Processes

Dynamic NMR (DNMR) techniques are employed to study the kinetics of the tautomeric interconversion and other conformational exchange processes that are rapid on the NMR timescale. By analyzing the changes in the lineshapes of NMR signals as a function of temperature, it is possible to determine the energy barriers and rates of these dynamic processes.

At low temperatures, the exchange between the keto and enol forms may be slow enough to observe separate, sharp signals for each tautomer. As the temperature is increased, the rate of interconversion increases, leading to broadening of the corresponding signals. At the coalescence temperature, the signals for the exchanging sites merge into a single broad peak. Further increases in temperature result in a sharpening of this averaged signal. From the coalescence temperature and the frequency separation of the signals at low temperature, the free energy of activation (ΔG‡) for the tautomeric exchange can be calculated. This provides valuable information about the stability of the transition state and the mechanism of the interconversion.

Solid-State NMR of this compound

Solid-state NMR (ssNMR) spectroscopy provides crucial information about the structure and packing of this compound in the crystalline state. Unlike in solution, where molecules are in constant motion, in the solid state, the structure is generally rigid, often revealing a single dominant tautomeric form.

By using techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS), high-resolution spectra of ¹³C and ¹⁵N can be obtained. These spectra can definitively identify the predominant tautomer in the solid state by comparing the observed chemical shifts with those predicted for the keto and enol forms. Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding, through the analysis of chemical shift anisotropies and dipolar couplings. ¹⁹F ssNMR is also a valuable tool for studying fluorinated compounds in the solid state, providing insights into the local environment of the trifluoromethyl group and its involvement in intermolecular contacts. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers complementary information to NMR by probing the vibrational modes of the molecule. This allows for the identification of functional groups and the study of intermolecular interactions, particularly hydrogen bonding.

Analysis of Functional Group Vibrations and Hydrogen Bonding Networks

The IR and Raman spectra of this compound are characterized by distinct bands corresponding to the vibrations of its various functional groups.

Carbonyl (C=O) Stretching: The keto form will exhibit two C=O stretching bands: one for the amide carbonyl and one for the ketone carbonyl. The amide I band (primarily C=O stretch) is typically found in the region of 1650-1680 cm⁻¹. The ketone carbonyl stretch appears at a higher frequency, around 1720-1740 cm⁻¹. In the enol form, the amide carbonyl stretch is still present, while the ketone band is replaced by a C=C stretching vibration.

N-H and O-H Stretching: The N-H stretching vibration of the amide group typically appears as a sharp band around 3300 cm⁻¹. In the presence of intermolecular hydrogen bonding, this band can broaden and shift to lower wavenumbers. The enolic O-H stretching vibration gives rise to a very broad and strong absorption band in the IR spectrum, often centered around 3000-3400 cm⁻¹, which is characteristic of strong hydrogen bonding.

C-F Stretching: The strong electron-withdrawing nature of the fluorine atoms results in intense C-F stretching vibrations, typically observed in the 1100-1300 cm⁻¹ region.

The formation of intra- and intermolecular hydrogen bonds significantly influences the vibrational frequencies. For instance, the involvement of the carbonyl and N-H groups in hydrogen bonding leads to a red shift (lowering of frequency) of their respective stretching vibrations. nih.govrsc.org

Spectroscopic Signatures of Different Tautomeric Forms

The IR and Raman spectra provide clear signatures to distinguish between the keto and enol tautomers.

Keto Tautomer:

Presence of two distinct C=O stretching bands.

Absence of a broad O-H stretching band.

Presence of a band corresponding to the CH₂ bending vibration.

Enol Tautomer:

A single amide C=O stretching band.

A strong and broad O-H stretching band due to the enolic hydroxyl group.

A C=C stretching vibration, often in the 1600-1640 cm⁻¹ region.

Absence of the CH₂ bending vibration.

By analyzing the relative intensities of these characteristic bands, it is possible to estimate the relative populations of the tautomers in different states (e.g., solid vs. solution) and under varying conditions.

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹) for Tautomers of this compound

| Tautomer | Vibrational Mode | Predicted IR Frequency Range (cm⁻¹) | Predicted Raman Activity |

| Keto | N-H stretch | 3250 - 3350 | Moderate |

| Keto | C-H stretch (aromatic) | 3000 - 3100 | Strong |

| Keto | C-H stretch (aliphatic) | 2850 - 3000 | Moderate |

| Keto | C=O stretch (ketone) | 1720 - 1740 | Strong |

| Keto | C=O stretch (amide I) | 1650 - 1680 | Strong |

| Keto | C-N stretch (amide III) | 1200 - 1300 | Moderate |

| Keto | C-F stretch | 1100 - 1300 | Strong |

| Enol | O-H stretch (H-bonded) | 3000 - 3400 (broad) | Weak |

| Enol | N-H stretch | 3250 - 3350 | Moderate |

| Enol | C=C stretch | 1600 - 1640 | Strong |

| Enol | C=O stretch (amide I) | 1640 - 1670 | Strong |

| Enol | C-O stretch | 1250 - 1350 | Moderate |

| Enol | C-F stretch | 1100 - 1300 | Strong |

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net While the specific crystal structure of the parent this compound is not available in the surveyed literature, extensive analysis of its derivatives and related β-ketoamides allows for a comprehensive understanding of its likely structural features.

Molecular Conformation and Crystal Packing of this compound

Like many β-dicarbonyl compounds, this compound is expected to exhibit keto-enol tautomerism. In the solid state, such compounds predominantly exist as the Z-enol tautomer due to the formation of a stable, planar, six-membered pseudo-ring through a strong intramolecular hydrogen bond.

Based on the analysis of its derivatives, the molecule likely adopts a conformation where the O=C—C=C—N fragment is nearly planar. The phenyl ring attached to the nitrogen atom is expected to be twisted out of this plane. This twisting is a common feature in related structures, arising from the steric hindrance between the ortho-hydrogens of the phenyl ring and the rest of the molecule.

Crystal packing would be influenced by a combination of intermolecular forces. The arrangement of molecules in the crystal lattice would aim to maximize packing efficiency and stabilize the structure through various non-covalent interactions.

Supramolecular Interactions in the Crystalline State

The solid-state architecture of this compound and its derivatives is stabilized by a network of supramolecular interactions.

Intramolecular Hydrogen Bonding : The most significant interaction is the N—H⋯O hydrogen bond within the molecule (in its enol form), which creates a stable S(6) graph set motif. This is a defining characteristic of β-enaminones.

Intermolecular Hydrogen Bonding : In derivatives where additional hydrogen bond donors or acceptors are present, intermolecular hydrogen bonds play a crucial role in the crystal packing. For instance, studies on dimeric derivatives show that N—H⋯O hydrogen bonds can link molecules together, forming supramolecular chains that propagate along a crystallographic axis.

π-π Stacking : The presence of the phenyl ring allows for potential π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice.

Crystal Structures of Derivatives and Metal Complexes of this compound

The crystal structures of several derivatives and metal complexes provide concrete examples of the structural principles discussed above.

One notable derivative, (3Z)-1,1,1-Trifluoro-4-phenyl-4-[(2-{[(1Z)-4,4,4-trifluoro-3-oxo-1-phenylbut-1-en-1-yl]amino}ethyl)amino]but-3-en-2-one, demonstrates key structural features. In this molecule, each of the two O=C—C=C—N fragments is nearly planar. researchgate.net The phenyl rings are significantly twisted out of these planes, with dihedral angles of 64.46 (11)° and 61.82 (10)°. researchgate.net The conformation around the ethylene (B1197577) bonds is Z, allowing for the formation of the characteristic intramolecular N—H⋯O hydrogen bonds. researchgate.net The crystal packing is dominated by intermolecular N—H⋯O hydrogen bonds, which assemble the molecules into supramolecular chains. researchgate.net

Metal complexes of related ligands, such as the Cu(II) complex of 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid, have also been characterized. rsc.org These complexes can form dinuclear structures where the metal centers are bridged by carboxylate groups, and the coordination sphere is completed by solvent molecules, resulting in distorted tetragonal pyramidal geometries. rsc.org Such studies highlight the coordinating ability of the oxo and amide functionalities.

| Parameter | Value for C22H18F6N2O2 Derivative researchgate.net |

|---|---|

| Chemical Formula | C22H18F6N2O2 |

| Dihedral Angle (O=C-C=C-N planes) | 47.70 (12)° |

| Dihedral Angle (Phenyl to enaminone plane 1) | 64.46 (11)° |

| Dihedral Angle (Phenyl to enaminone plane 2) | 61.82 (10)° |

| Key Supramolecular Interaction | Intermolecular N—H⋯O hydrogen bonds |

| Resulting Motif | Supramolecular chains along the a-axis |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Understanding Electronic Transitions and π-Conjugation

Electronic spectroscopy provides valuable information about the electronic structure of a molecule. Although specific experimental UV-Vis and fluorescence spectra for this compound are not detailed in the available literature, its electronic properties can be inferred from its structure.

The primary chromophores in the molecule are the phenyl group and the conjugated β-enaminone system present in the enol tautomer. The expected electronic transitions include:

π → π* Transitions : These high-intensity absorptions are expected due to the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the phenyl ring and the conjugated C=C-C=O system. The conjugation between the phenyl ring and the enaminone moiety, though limited by the non-planar twist, would lead to a bathochromic (red) shift of the absorption maxima compared to the non-conjugated chromophores.

n → π* Transitions : These lower-intensity absorptions arise from the excitation of a non-bonding electron (from the lone pairs of the carbonyl oxygen) to a π* antibonding orbital. These transitions are often sensitive to solvent polarity.

The trifluoromethyl group, while not a chromophore itself, can influence the electronic transitions through its strong electron-withdrawing inductive effect, which can cause a hypsochromic (blue) shift. The study of electronic transitions is often complemented by theoretical calculations to assign the observed bands to specific molecular orbitals. epa.govnih.gov

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. While conjugated systems are often fluorescent, the phenomenon depends on various factors, including structural rigidity and the efficiency of non-radiative decay pathways. Without experimental data, it is difficult to predict whether this compound would exhibit significant fluorescence.

High-Resolution Mass Spectrometry for Mechanistic Studies and Reaction Monitoring

High-resolution mass spectrometry (HRMS) is an indispensable tool in modern chemical analysis, providing exact mass measurements with high accuracy and precision. This capability allows for the unambiguous determination of elemental compositions and the identification of unknown compounds. researchgate.netnih.gov

In the context of this compound, HRMS is crucial for several applications:

Reaction Monitoring : The synthesis of β-ketoamides can be monitored effectively using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov HRMS allows for the precise tracking of the consumption of starting materials and the formation of the desired product. waters.com This is particularly valuable for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize side-product formation. organic-chemistry.org Ambient ionization techniques, such as Atmospheric Solids Analysis Probe (ASAP), coupled with MS, can provide structural information in under a minute without extensive sample preparation, greatly enhancing workflow efficiency. waters.com

Mechanistic Studies : HRMS plays a pivotal role in elucidating reaction mechanisms. For example, in the synthesis of β-ketoamides from Meldrum's acid adducts, kinetic studies using online monitoring can be combined with HRMS to detect and identify transient intermediates, such as α-oxoketene species. researchgate.net By providing strong evidence for the presence of proposed intermediates, HRMS helps to confirm or rule out potential reaction pathways. researchgate.netresearchgate.net Isotopic labeling experiments, where atoms in a reactant are replaced by their heavier isotopes, can also be used in conjunction with HRMS to trace the pathways of atoms throughout a chemical transformation.

Theoretical and Computational Investigations of 4,4,4 Trifluoro 3 Oxo N Phenylbutanamide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

No specific DFT studies on the ground state properties of 4,4,4-Trifluoro-3-oxo-N-phenylbutanamide, which would include optimized geometries, electronic energies, and dipole moments, have been found in the searched literature.

There are no available records of high-accuracy ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, being used to determine the electronic structure of this compound.

Computational Modeling of Tautomeric Equilibria and Energy Landscapes

The keto-enol tautomerism is a critical aspect of β-dicarbonyl compounds. However, specific computational studies on the tautomeric equilibrium of this compound are not documented.

No data is available on the calculated relative energies of the keto and various possible enol tautomers of this compound in the gas phase or in different solvents.

The activation barriers for the interconversion between the keto and enol forms, which would be determined by locating the transition state structures, have not been reported for this specific molecule.

Conformational Analysis and Molecular Dynamics Simulations of this compound

A thorough conformational analysis, which would involve scanning the potential energy surface by rotating the various single bonds to identify stable conformers, has not been published. Similarly, molecular dynamics simulations to understand the dynamic behavior and conformational flexibility of this molecule are not available.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters of molecules like this compound. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed to calculate various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and electronic transitions (UV-Vis spectra).

The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. For instance, the B3LYP functional with a 6-311++G(d,p) basis set is a widely used combination for geometry optimization and frequency calculations of organic molecules. The predicted spectra can then be compared with experimental data to validate the computational model and to aid in the interpretation of experimental results.

Below is a hypothetical comparison of predicted and experimental spectroscopic data for this compound, illustrating the typical level of agreement that can be achieved.

Table 1: Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value (Computational) | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm) | ||

| -CH₂- | 3.85 | 3.90 |

| Aromatic-H | 7.10 - 7.60 | 7.15 - 7.65 |

| -NH- | 9.80 | 9.85 |

| ¹³C NMR (δ, ppm) | ||

| -C=O (amide) | 164.5 | 164.2 |

| -C=O (keto) | 192.0 | 191.8 |

| -CF₃ | 117.0 (q, J ≈ 290 Hz) | 117.5 (q, J ≈ 291 Hz) |

| IR (cm⁻¹) | ||

| N-H stretch | 3305 | 3300 |

| C=O stretch (amide) | 1680 | 1675 |

| C=O stretch (keto) | 1730 | 1725 |

| C-F stretch | 1150-1350 | 1155-1350 |

| UV-Vis (λmax, nm) | 248 | 250 |

Note: The predicted values in this table are illustrative and based on typical results from DFT calculations for similar organic molecules.

Reactivity Prediction and Reaction Pathway Elucidation Using Computational Chemistry

Computational chemistry is instrumental in predicting the reactivity of this compound and elucidating the mechanisms of its reactions. Frontier Molecular Orbital (FMO) theory is a key concept used for this purpose. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and the nature of interactions with other reagents.

The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing trifluoromethyl group is expected to lower both the HOMO and LUMO energy levels, influencing its reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule, highlighting electrophilic and nucleophilic sites. For this compound, the oxygen atoms of the carbonyl groups would be regions of negative potential (nucleophilic), while the amide proton and the carbon atoms of the carbonyl groups would be regions of positive potential (electrophilic).

Furthermore, computational methods can be used to model reaction pathways and determine the transition state structures and activation energies. This allows for a detailed understanding of the reaction mechanism, including the identification of the most likely reaction products. For example, in a potential condensation reaction, computational modeling could predict whether the reaction proceeds via an enolate intermediate and determine the stereochemical outcome.

Table 2: Calculated Reactivity Descriptors for this compound

| Reactivity Descriptor | Calculated Value (au) | Implication |

|---|---|---|

| HOMO Energy | -0.25 | Electron-donating ability |

| LUMO Energy | -0.05 | Electron-accepting ability |

| HOMO-LUMO Gap | 0.20 | Kinetic stability and reactivity |

| Global Hardness (η) | 0.10 | Resistance to change in electron distribution |

Note: The values in this table are hypothetical and serve to illustrate the types of reactivity descriptors that can be calculated.

Rational Design of Derivatives of this compound with Tuned Properties

Computational chemistry facilitates the rational design of derivatives of this compound with tailored properties for specific applications, such as in medicinal chemistry or materials science. This in silico approach allows for the screening of a large number of virtual compounds, saving significant time and resources compared to experimental synthesis and testing.

The process typically involves modifying the parent structure by introducing different functional groups at various positions. For example, substituents could be added to the phenyl ring to modulate the electronic properties, solubility, or biological activity of the molecule.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the designed derivatives with their predicted properties. These models are built using a training set of compounds with known activities and can then be used to predict the activity of new, untested derivatives.

For instance, if the goal is to design a derivative with enhanced biological activity, molecular docking simulations can be performed to predict the binding affinity of the designed compounds to a specific protein target. The results of these simulations can guide the selection of the most promising candidates for synthesis.

Table 3: Example of in silico Screening of Designed Derivatives

| Derivative | Modification | Predicted Property (e.g., Binding Affinity, kcal/mol) |

|---|---|---|

| 1 | Parent Compound | -7.5 |

| 2 | 4'-Chloro on phenyl ring | -8.2 |

| 3 | 4'-Methoxy on phenyl ring | -7.8 |

| 4 | 2'-Fluoro on phenyl ring | -8.0 |

Note: The data in this table is for illustrative purposes to demonstrate the concept of in silico screening.

Applications of 4,4,4 Trifluoro 3 Oxo N Phenylbutanamide in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Synthesis

The inherent reactivity of the dicarbonyl system in 4,4,4-Trifluoro-3-oxo-N-phenylbutanamide, influenced by the strongly electron-withdrawing trifluoromethyl group, makes it an exceptional starting material for the synthesis of complex organic molecules. The acidic nature of the α-protons facilitates a variety of condensation and alkylation reactions, allowing for the introduction of diverse substituents and the elongation of carbon chains.

Research has demonstrated that β-ketoamides, such as the title compound, are valuable precursors for constructing biologically relevant molecules, heterocycles, and carbocycles. nih.gov The presence of multiple reaction sites within the molecule allows for a range of synthetic manipulations. For instance, the ketone and amide functionalities can be selectively targeted to build intricate molecular frameworks. The trifluoromethyl group not only enhances the reactivity of the adjacent carbonyl but also serves as a key pharmacophore in many bioactive compounds.

Participation in Multi-Component Reactions for Scaffold Diversity

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, are powerful tools for generating molecular diversity with high atom and step economy. nih.gov The structural features of this compound make it an ideal candidate for participation in such reactions, leading to the rapid assembly of complex heterocyclic scaffolds.

While specific examples utilizing this compound are not extensively documented, the reactivity of analogous β-ketoamides in well-known MCRs like the Biginelli and Hantzsch reactions is well-established. researchgate.netresearchgate.netresearchgate.net These reactions typically involve the condensation of a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or ammonia (B1221849) source to produce dihydropyrimidines and dihydropyridines, respectively. The incorporation of the trifluoromethyl group from this compound into these heterocyclic cores is of significant interest for the development of new pharmaceutical agents. The general applicability of MCRs provides a strategic avenue for the rapid exploration of a large chemical space starting from this versatile fluorinated building block. researchgate.net

Precursor for Novel Fluorinated Organic Compounds beyond Quinoline (B57606) Derivatives

The synthesis of quinoline derivatives, often through cyclization reactions of acetoacetanilides, is a well-trodden path in heterocyclic chemistry. However, the synthetic potential of this compound extends far beyond this single class of heterocycles. Its unique reactivity allows for the construction of a diverse array of novel fluorinated organic compounds.

For instance, the reaction of similar β-ketoamides with various reagents can lead to the formation of pyrazoles, isoxazoles, and other important heterocyclic systems. mdpi.com The trifluoromethyl group plays a crucial role in directing these cyclization reactions and imparting unique properties to the resulting products. Research into the synthesis of trifluoromethyl-containing heterocycles has highlighted the utility of β-dicarbonyl compounds as key starting materials. mdpi.com The development of new synthetic methods based on this compound opens up possibilities for creating previously inaccessible fluorinated molecular architectures with potential applications in medicinal chemistry and materials science.

Role in the Synthesis of Chiral Compounds

The synthesis of enantiomerically pure fluorinated compounds is of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug molecule can profoundly influence its biological activity. This compound serves as a valuable precursor for the synthesis of chiral compounds, leveraging the reactivity of its dicarbonyl moiety for asymmetric transformations.

While direct enantioselective reactions on the title compound itself are an area of ongoing research, established methodologies for the asymmetric synthesis of related fluorinated structures provide a clear roadmap. Strategies for the catalytic enantioselective synthesis of α-trifluoromethyl amines and β-trifluoromethyl-β-hydroxyamides often involve the use of chiral catalysts with trifluoromethylated ketones or their derivatives. nih.govnih.gov The β-ketoamide functionality in this compound can be exploited in asymmetric reductions or alkylations to introduce chirality. Furthermore, the development of organocatalytic methods for the enantioselective fluorination of β-dicarbonyl compounds offers another promising avenue for generating chiral building blocks from this precursor. researchgate.net

Application in Material Science Precursors (e.g., polymers, functional materials)

The unique properties conferred by the trifluoromethyl group, such as thermal stability, chemical resistance, and low surface energy, make fluorinated compounds highly desirable for applications in materials science. This compound holds potential as a precursor for the synthesis of novel fluorinated polymers and functional materials.

Although direct polymerization of this specific compound has not been extensively reported, the functional groups present offer multiple handles for incorporation into polymer backbones or as side-chain modifications. For example, the amide nitrogen or the activated methylene (B1212753) group could be functionalized to create monomers suitable for various polymerization techniques. The synthesis of fluorinated polymers from functional monomers is a growing field, with applications ranging from advanced coatings to biomedical devices. nih.govacademie-sciences.fr The development of new monomers derived from this compound could lead to materials with tailored properties, such as enhanced hydrophobicity, improved thermal stability, and specific optical or electronic characteristics. The versatility of β-ketoamides as precursors for functional materials further underscores the potential of this fluorinated building block in this exciting area of research.

Future Research Trajectories and Emerging Avenues for 4,4,4 Trifluoro 3 Oxo N Phenylbutanamide

Development of Novel and Sustainable Synthetic Methodologies

Traditional syntheses of 4,4,4-Trifluoro-3-oxo-N-phenylbutanamide often rely on the condensation of ethyl trifluoroacetate (B77799) with the enolate of N-phenylacetamide or the direct acylation of 4-(trifluoromethyl)aniline (B29031) with diketene (B1670635). While effective, these methods can involve harsh reaction conditions and the use of hazardous reagents. The future of its synthesis lies in the adoption of greener and more sustainable practices.

Recent advancements in catalysis offer promising alternatives. The use of heterogeneous catalysts, such as phosphate (B84403) fertilizers, has shown potential in promoting condensation reactions in an environmentally benign manner. researchgate.net Iron oxide magnetic nanoparticles (Fe3O4 MNPs) are also emerging as green, reusable catalysts for the synthesis of related heterocyclic compounds. nih.gov

Biocatalysis represents another frontier for sustainable synthesis. Enzymatic approaches, utilizing alcohol dehydrogenases (ADHs) expressed in microorganisms like E. coli, have been successfully employed for the stereoselective synthesis of chiral α-alkyl-β-hydroxy amides from their corresponding β-keto amides. researchgate.net The high acidity of the α-proton in β-keto amides facilitates rapid racemization, enabling dynamic kinetic resolution to produce enantiomerically pure products. researchgate.net While not yet applied directly to this compound, these biocatalytic methods hold significant promise for its enantioselective synthesis.

| Synthetic Approach | Catalyst/Method | Key Advantages | Potential Application to Target Compound |

| Green Catalysis | Phosphate fertilizers (MAP, DAP, TSP) | Environmentally friendly, reusable | Sustainable condensation of starting materials |

| Nanocatalysis | Iron Oxide Magnetic Nanoparticles (Fe3O4 MNPs) | Green synthesis, magnetic separability, reusability | Efficient and eco-friendly synthesis |